![molecular formula C5H6ClF3O2S B2573772 [1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride CAS No. 1228450-49-4](/img/structure/B2573772.png)
[1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride: is an organosulfur compound with the molecular formula C5H6ClF3O2S and a molecular weight of 222.61 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a methanesulfonyl chloride group. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of [1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride typically involves the reaction of cyclopropylmethanol with trifluoromethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
Cyclopropylmethanol+Trifluoromethylsulfonyl chloride→[1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride+HCl
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
化学反应分析
Types of Reactions:
Substitution Reactions: [1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates under specific conditions.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfides or thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like dichloromethane or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate salts.
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of sulfides or thiols.
科学研究应用
Chemistry:
Synthesis of Pharmaceuticals: [1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those containing trifluoromethyl groups which enhance metabolic stability and bioavailability.
Organic Synthesis: It serves as a reagent for introducing the trifluoromethyl group into organic molecules, which can significantly alter their chemical and physical properties.
Biology and Medicine:
Drug Development: The compound is utilized in the development of new drugs, especially those targeting enzymes or receptors that interact with sulfonyl groups.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.
Industry:
Agrochemicals: The compound is employed in the synthesis of agrochemicals, including herbicides and pesticides, where the trifluoromethyl group enhances efficacy and environmental stability.
Materials Science: It is used in the development of advanced materials with unique properties, such as increased hydrophobicity or thermal stability.
作用机制
The mechanism of action of [1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various functional groups. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in chemical synthesis.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modify the activity of enzymes that interact with sulfonyl groups, affecting metabolic pathways.
Receptors: It can bind to specific receptors, altering their function and influencing cellular signaling pathways.
相似化合物的比较
Cyclopropanemethanesulfonyl chloride: Similar structure but lacks the trifluoromethyl group.
Trifluoromethanesulfonyl chloride: Contains the trifluoromethyl group but lacks the cyclopropyl ring.
Methanesulfonyl chloride: Lacks both the trifluoromethyl group and the cyclopropyl ring.
Uniqueness:
Trifluoromethyl Group: The presence of the trifluoromethyl group in [1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which are not present in similar compounds.
Cyclopropyl Ring: The cyclopropyl ring adds strain and reactivity to the molecule, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
[1-(trifluoromethyl)cyclopropyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF3O2S/c6-12(10,11)3-4(1-2-4)5(7,8)9/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVXYKKWUAPBAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CS(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228450-49-4 |
Source


|
| Record name | [1-(trifluoromethyl)cyclopropyl]methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
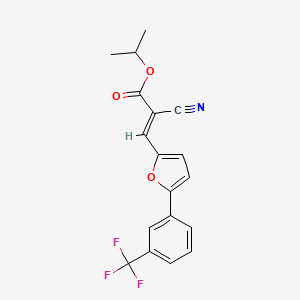



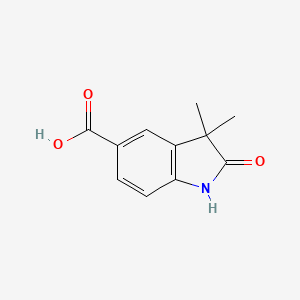
![2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2573699.png)
![1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenoxyethan-1-one](/img/structure/B2573702.png)
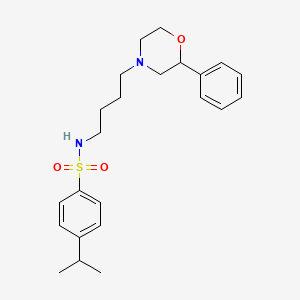
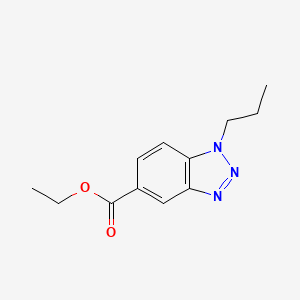

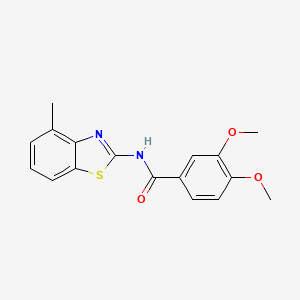
![2-chloro-6-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2573709.png)
![(3Z)-3-[(4-chlorophenyl)methyl]-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pent-3-en-2-one](/img/structure/B2573710.png)
![N-(5-chloro-2-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2573712.png)
